molecular formula C20H23F4N3O2 B1397806 tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate CAS No. 1082950-48-8

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Cat. No. B1397806
M. Wt: 413.4 g/mol
InChI Key: DLLYEBNXXOZNAR-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate” is a chemical compound with the molecular weight of 413.42 .

Scientific Research Applications

Synthetic Pathways and Intermediates An efficient eight-step synthesis pathway leading to tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate has been developed. Starting from oxoacetic acid monohydrate, the process involves condensation, reductive amination, activation, protection, reaction with magnesium bromide, and subsequent deprotection steps. This compound serves as a precursor to the final product (Vaid et al., 2013).

Chemical Structure and Analysis The tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate compound has been synthesized and characterized using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. X-ray diffraction studies have provided structural insights, revealing molecular interactions and three-dimensional architecture. The compound crystallized in the monoclinic system, demonstrating weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Application Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, has been synthesized with a high total yield of 71.4% through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. The structure was confirmed via 1H NMR. This compound serves as an intermediate for various anticancer drugs and has potential applications in developing drugs for depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).

Pharmacological Utility Core A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been synthesized using a modified Bruylants approach. This compound's unique chemistry, with a second nitrogen atom on the N-tert-butyl piperazine substructure, is pharmacologically beneficial and generates a useful core for drug development (Gumireddy et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F4N3O2/c1-19(2,3)29-18(28)27-8-6-12(7-9-27)17-25-11-16(26-17)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLYEBNXXOZNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Citations

For This Compound
1
Citations
SA May, MD Johnson, TM Braden… - … Process Research & …, 2012 - ACS Publications
The development of reactions in a continuous fashion in plug flow tube reactors (PFR) offers unique advantages to the drug development and scale-up process and can also enable …
Number of citations: 74 pubs.acs.org

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